molecular formula C6H8N6 B6166345 2-(1-methyl-1H-imidazol-4-yl)-2H-1,2,3-triazol-4-amine CAS No. 2294575-85-0

2-(1-methyl-1H-imidazol-4-yl)-2H-1,2,3-triazol-4-amine

Cat. No.: B6166345
CAS No.: 2294575-85-0
M. Wt: 164.2
InChI Key:
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Description

2-(1-methyl-1H-imidazol-4-yl)-2H-1,2,3-triazol-4-amine is a heterocyclic compound that features both imidazole and triazole rings. These structures are known for their significant roles in medicinal chemistry due to their biological activities and ability to form stable complexes with various biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-imidazol-4-yl)-2H-1,2,3-triazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1-methyl-1H-imidazole-4-carboxaldehyde with hydrazine hydrate, followed by cyclization with sodium azide under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-imidazol-4-yl)-2H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the imidazole or triazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines or hydrazines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

2-(1-methyl-1H-imidazol-4-yl)-2H-1,2,3-triazol-4-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-imidazol-4-yl)-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The presence of both imidazole and triazole rings allows for versatile binding interactions, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-imidazole-4-amine: Lacks the triazole ring, resulting in different biological properties.

    2H-1,2,3-triazol-4-amine: Lacks the imidazole ring, affecting its binding affinity and specificity.

    1-methyl-1H-imidazole-4-carboxaldehyde: A precursor in the synthesis of 2-(1-methyl-1H-imidazol-4-yl)-2H-1,2,3-triazol-4-amine.

Uniqueness

The combination of imidazole and triazole rings in this compound provides a unique scaffold that enhances its binding interactions and biological activity. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

CAS No.

2294575-85-0

Molecular Formula

C6H8N6

Molecular Weight

164.2

Purity

95

Origin of Product

United States

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